molecular formula C7H4Br2N2 B1424124 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine CAS No. 1190322-07-6

5,6-dibromo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1424124
CAS RN: 1190322-07-6
M. Wt: 275.93 g/mol
InChI Key: VTDJWYBQQBSZSM-UHFFFAOYSA-N
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Description

“5,6-dibromo-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the empirical formula C7H5BrN2. It is a solid substance . This compound is part of a class of compounds known as 1H-pyrrolo[2,3-b]pyridine derivatives .


Molecular Structure Analysis

The molecular structure of “5,6-dibromo-1H-pyrrolo[2,3-b]pyridine” consists of a pyrrole ring fused with a pyridine ring . The bromine atoms are attached at the 5 and 6 positions of the fused ring system .


Physical And Chemical Properties Analysis

“5,6-dibromo-1H-pyrrolo[2,3-b]pyridine” is a solid substance . Its molecular weight is 197.03 .

Scientific Research Applications

Cancer Therapy: FGFR Inhibition

The compound 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine has been identified as a potent inhibitor of the fibroblast growth factor receptor (FGFR) , which plays a crucial role in various types of tumors . Derivatives of this compound have shown significant inhibitory activity against FGFR1, 2, and 3, with one derivative, compound 4h, demonstrating potent FGFR inhibitory activity. This compound inhibited breast cancer cell proliferation and induced apoptosis, as well as significantly reduced the migration and invasion abilities of these cells . The research suggests that these derivatives could serve as lead compounds for the development of new cancer therapies.

Drug Discovery: Kinase Inhibition

In the realm of drug discovery, 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine derivatives have been explored for their kinase inhibitory activities. These compounds have been shown to inhibit the action of kinases, which are enzymes that play a pivotal role in signaling pathways involved in cell proliferation, migration, angiogenesis, and more . The inhibition of kinases is a promising strategy for treating diseases where these pathways are dysregulated, such as cancer.

Pharmacology: Antitumor Activity

The pharmacological applications of 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine extend to its antitumor activities. It has been found that certain derivatives of this compound exhibit antitumor properties, making them potential candidates for antitumor drugs . The specific mechanisms through which these derivatives exert their antitumor effects are an area of active research.

Microbial Resistance: Antimicrobial Properties

Derivatives of 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine have also been investigated for their antimicrobial properties. These compounds have shown activity against a range of microbial pathogens, suggesting their potential use in combating microbial resistance . The development of new antimicrobial agents is critical in the face of increasing antibiotic resistance.

Fungal Infections: Antifungal Effects

In addition to their antimicrobial properties, certain derivatives of 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine have demonstrated antifungal effects. This suggests their potential application in the treatment of fungal infections, which are a significant cause of morbidity, particularly in immunocompromised individuals .

Viral Diseases: Antiviral Capabilities

The antiviral capabilities of 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine derivatives have been explored, with some compounds showing promise in inhibiting viral replication. This could lead to new treatments for viral diseases, an area of high importance given the global impact of viral pandemics .

Oxidative Stress: Antioxidant Properties

Some derivatives of 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine have been found to possess antioxidant properties. Antioxidants are important for protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease . The exploration of these derivatives as antioxidants could contribute to the development of protective therapies against oxidative damage.

Inflammation: Anti-inflammatory Effects

Lastly, the anti-inflammatory effects of 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine derivatives have been noted. Inflammation is a key component of many chronic diseases, and compounds that can modulate inflammatory responses have significant therapeutic potential .

properties

IUPAC Name

5,6-dibromo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDJWYBQQBSZSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C=C21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dibromo-1H-pyrrolo[2,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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